6-Tert-butylpyrimidine-2,4-diol

Descripción

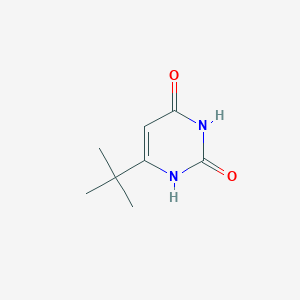

Structure

3D Structure

Propiedades

IUPAC Name |

6-tert-butyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDTJWBVUGSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-66-9 | |

| Record name | 6-tert-butylpyrimidine-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Tert Butylpyrimidine 2,4 Diol and Its Precursors

De Novo Cyclization Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a critical step in the synthesis of 6-tert-butylpyrimidine-2,4-diol. Various de novo cyclization strategies have been developed, primarily involving condensation and annulation reactions.

Exploitation of Condensation Reactions Involving Carbonyl and Nitrogen Donors

A prevalent method for constructing the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a nitrogen-containing species like urea (B33335), thiourea, or amidines. academie-sciences.fracs.org The classical Biginelli reaction, for instance, utilizes a β-ketoester, an aldehyde, and urea under acidic conditions to form dihydropyrimidinones. semanticscholar.org A common route to 2,4-dihydroxypyrimidines (uracils) involves the reaction of urea with β-keto esters. google.com For example, the reaction of ethyl acetoacetate (B1235776) with urea is a foundational method for synthesizing thymine (B56734) (5-methyluracil), a structurally related compound.

The synthesis of 4,6-dihydroxypyrimidine-2-carboxylic acid often involves the reaction of malonic acid esters with urea derivatives under acidic or basic conditions. This highlights the versatility of using different dicarbonyl precursors to achieve specific substitution patterns on the pyrimidine ring.

Investigation of Heterocyclic Annulation Routes

Annulation reactions provide another powerful avenue for constructing the pyrimidine ring. These methods involve the fusion of a new ring onto a pre-existing heterocyclic or carbocyclic system. researchgate.netscispace.com For instance, pyrazolo[1,5-a]pyrimidines can be synthesized through the condensation of 5-aminopyrazoles with various β-dicarbonyl compounds and their equivalents. nih.govnih.gov

Furthermore, [3+3] annulation reactions have been employed for pyrimidine synthesis. mdpi.com One such example is the reaction between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride, catalyzed by choline (B1196258) hydroxide. mdpi.com Another approach involves the [5+1] annulation of enamidines with orthoesters, catalyzed by ZnBr2, to yield polysubstituted pyrimidines. researchgate.net These methods offer regioselective control and the ability to introduce a variety of substituents onto the pyrimidine core.

Post-Cyclization Functionalization and Derivatization of Pre-formed Pyrimidine Intermediates

Once the core pyrimidine ring is formed, subsequent functionalization is necessary to introduce the tert-butyl group at the C-6 position and the hydroxyl groups at the C-2 and C-4 positions.

Methodologies for the Regioselective Introduction of the tert-Butyl Moiety at C-6

The introduction of a tert-butyl group at a specific position on the pyrimidine ring requires regioselective control. One approach involves the use of starting materials that already contain the tert-butyl group, which is then carried through the cyclization reaction. For example, the use of a β-keto ester bearing a tert-butyl group in a condensation reaction with urea would directly lead to a 6-tert-butyl substituted pyrimidine.

Alternatively, post-cyclization C-H activation or cross-coupling reactions can be employed. However, the direct tert-butylation of a pre-formed pyrimidine ring can be challenging due to the steric hindrance of the tert-butyl group and the electronic nature of the pyrimidine ring. Friedel-Crafts type reactions can sometimes be utilized, but often require harsh conditions and may lead to a mixture of products. More modern approaches might involve directed ortho-metalation followed by reaction with a tert-butyl electrophile, although this is more common for aryl systems. Research into the regioselective functionalization of pyrimidines is an active area. For instance, studies on the regioselective tert-butylation of purines, a related heterocyclic system, have explored methods like the Vorbrüggen silylation method followed by reaction with a tert-alkyl halide in the presence of a Lewis acid like SnCl4. nih.govacs.org Similar strategies could potentially be adapted for pyrimidines.

Strategies for the Installation of Oxygen Functionalities at C-2 and C-4

The hydroxyl groups at the C-2 and C-4 positions of this compound are typically introduced during the cyclization step by using urea as the nitrogen-containing component. The resulting product is a uracil (B121893) derivative, which exists in the more stable di-keto tautomeric form (pyrimidine-2,4-dione).

In cases where other functionalities are present at the C-2 and C-4 positions after cyclization, they can be converted to hydroxyl groups. For example, a 2,4-dichloropyrimidine (B19661) can be hydrolyzed to the corresponding 2,4-dihydroxypyrimidine. Similarly, amino groups can be converted to hydroxyl groups via diazotization followed by hydrolysis. The synthesis of uracil from 2-mercapto-4-hydroxypyrimidine involves reaction with chloroacetic acid followed by heating with acid. google.com

Optimization of Reaction Parameters and Reaction Efficiency in this compound Synthesis

To enhance the yield and efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial. This includes the choice of catalyst, solvent, temperature, and reaction time.

Catalysts: A variety of catalysts have been shown to be effective in pyrimidine synthesis. These include both acid and base catalysts. For instance, strong bases like NaOH and KOH have been used to catalyze the reaction between α,β-unsaturated ketones and amidines. mdpi.com Lewis acids such as ZnCl2 and SnCl4 have also been employed in annulation and functionalization reactions. researchgate.netacs.org In some cases, organocatalysts like L-proline have been utilized. acs.org The choice of catalyst can significantly influence the reaction rate and selectivity.

Solvents: The solvent can play a critical role in the outcome of the reaction. While some syntheses are performed under solvent-free conditions academie-sciences.fr, others utilize a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, xylene). scirp.orgrsc.org The choice of solvent can affect the solubility of reactants, the reaction temperature, and even the regioselectivity of the reaction. rsc.org For example, in some multicomponent reactions, dimethylformamide (DMF) has been found to be the optimal solvent under microwave irradiation. scirp.org

Temperature and Reaction Time: The reaction temperature and duration are key parameters that need to be optimized to maximize the yield and minimize the formation of byproducts. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and often improve yields. nih.govscirp.org Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction rate and product stability. scielo.org.mx

Table 1: Comparison of Catalysts in a Representative Pyrimidine Synthesis

| Catalyst | Amount (mol%) | Solvent | Temperature (°C) | Yield (%) |

| None | - | Ethanol | Reflux | No product |

| L-proline | 10 | Acetonitrile | 85 | Moderate |

| NaOH | Stoichiometric | Ethanol | 60 | Good |

| Choline hydroxide | Catalytic | Choline hydroxide | 60 | Excellent |

| ZnBr2 | Catalytic | Toluene | Reflux | Good |

Table 2: Effect of Solvent on a Microwave-Assisted Pyrimidine Synthesis

| Solvent | Dielectric Constant | Power (W) | Max Temperature (°C) | Yield (%) |

| Acetic Acid | 6.2 | 250 | 118 | Low |

| Ethanol | 24.3 | 250 | 105 | Moderate |

| Water | 80.4 | 250 | 100 | Low |

| DMF | 36.7 | 250 | 120 | High |

Exploration of High-Throughput Synthesis and Combinatorial Approaches for Pyrimidine-2,4-diol Analogues

The landscape of modern drug discovery and materials science is heavily reliant on the ability to rapidly synthesize and screen large numbers of molecules to identify lead compounds with desired properties. High-throughput synthesis (HTS) and combinatorial chemistry have emerged as pivotal technologies in this endeavor. For scaffolds of significant biological interest, such as pyrimidine-2,4-diol (a tautomeric form of uracil), these advanced methodologies enable the systematic exploration of chemical space by creating vast libraries of analogues. The generation of such libraries is crucial for establishing structure-activity relationships (SAR) and optimizing molecular properties.

The application of combinatorial strategies to the pyrimidine-2,4-dione core has been a subject of significant research, leading to the development of robust methods for generating molecular diversity around this privileged structure. These approaches are broadly categorized into solid-phase and solution-phase synthesis, often accelerated by techniques like microwave irradiation and facilitated by powerful synthetic transformations such as multicomponent and cross-coupling reactions.

A notable development in this area is the creation of combinatorial libraries based on fused 2,4-pyrimidinediones. wipo.int These libraries are designed to produce a wide array of derivatives that can be screened for various biological activities. wipo.int The strategies employed often involve building the heterocyclic core on a solid support or using sequential reactions in solution to introduce multiple points of diversity.

One of the most effective strategies for building combinatorial libraries is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This approach is highly efficient and atom-economical. For instance, a straightforward and efficient one-pot, four-component reaction has been developed for the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives from barbituric acid (a related pyrimidine trione), malononitrile, various aromatic aldehydes, and a nucleophile. nih.govresearchgate.net The ability to vary each of the starting components allows for the rapid generation of a large and diverse library of fused pyrimidine-2,4-dione analogues. nih.govresearchgate.net

The following table summarizes a representative multicomponent reaction for generating pyrano[2,3-d]pyrimidine dione (B5365651) libraries.

Table 1: Representative Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine-2,4-dione Analogues

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Library Core Structure |

|---|---|---|---|---|

| Barbituric Acid or 1,3-Dimethylbarbituric Acid | Aromatic Aldehydes | Malononitrile | Nanocatalyst (SBA-Pr-SO3H), Solvent-free | 7,8-Dihydro-7-aryl-5-amino-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Data derived from a study on nanocatalyst-facilitated synthesis of pyrano[2,3-d]pyrimidine diones. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Library Core Structure |

|---|---|---|---|---|

| Barbituric Acid or 1,3-Dimethylbarbituric Acid | Aromatic Aldehydes | Malononitrile | Nanocatalyst (SBA-Pr-SO3H), Solvent-free | 7,8-Dihydro-7-aryl-5-amino-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Parallel synthesis, both in solution and on solid supports, is another cornerstone of combinatorial chemistry. Solution-phase parallel synthesis has been successfully employed to generate a library of over 2200 pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. scispace.com This approach relies on assembling the core ring system and then introducing diversity through subsequent acylation and reduction reactions performed in parallel. scispace.com Similarly, solid-phase synthesis has been used to create libraries of related heterocycles like quinazoline-2,4-diones, where a scaffold is attached to a resin, modified through a series of reactions, and then cleaved to release the final products. 5z.com

Modern synthetic techniques are often integrated into these workflows to enhance efficiency. Microwave-assisted organic synthesis (MAOS), for example, can dramatically reduce reaction times. The condensation of malonic acid with urea derivatives to produce 6-hydroxy-uracils (which exist in tautomeric equilibrium with pyrimidine-2,4-dione structures) proceeds in excellent yields under solvent-free microwave irradiation. researchgate.net This acceleration is highly advantageous for the rapid production of library intermediates. researchgate.net

Furthermore, divergent synthetic strategies coupled with advanced cross-coupling reactions provide powerful tools for creating focused libraries. A chemoselective method combining Suzuki–Miyaura and Sonogashira–Hagihara cross-coupling reactions has been developed for the synthesis of uracils substituted at both the C5 and C6 positions. beilstein-journals.org This allows for the late-stage introduction of two different points of diversity from a common intermediate, such as 5-bromo-6-chlorouracil, enabling the systematic exploration of the chemical space around the core. beilstein-journals.org

The table below outlines various combinatorial approaches used for pyrimidine-2,4-diol analogues and related scaffolds.

Table 2: Combinatorial and High-Throughput Synthetic Approaches for Pyrimidine-2,4-diol Analogues

| Methodology | Scaffold | Key Features | Diversity Points | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Pyrano[2,3-d]pyrimidine-2,4-dione | One-pot, high-efficiency synthesis from simple precursors. | Aldehyde, nucleophile | nih.govresearchgate.net |

| Solution-Phase Parallel Synthesis | Pyrazolo[1,5-a]pyrimidine | Large-scale library generation ( >2200 compounds) with simple purification. | Amine, pyrazole (B372694) starting material | scispace.com |

| Solid-Phase Synthesis | Quinazoline-2,4-dione | Resin-bound synthesis allows for easy purification of intermediates. | Alkylating agents, amines | 5z.com |

| Microwave-Assisted Synthesis | 6-Hydroxy-uracil | Rapid, solvent-free condensation of malonic acid and ureas. | Urea derivatives | researchgate.net |

| Sequential Cross-Coupling | 5,6-Disubstituted Uracil | Selective introduction of aryl and alkynyl groups via Suzuki and Sonogashira reactions. | C5 (Aryl), C6 (Alkynyl) | beilstein-journals.org |

| Methodology | Scaffold | Key Features | Diversity Points | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Pyrano[2,3-d]pyrimidine-2,4-dione | One-pot, high-efficiency synthesis from simple precursors. | Aldehyde, nucleophile | nih.govresearchgate.net |

| Solution-Phase Parallel Synthesis | Pyrazolo[1,5-a]pyrimidine | Large-scale library generation (>2200 compounds) with simple purification. | Amine, pyrazole starting material | scispace.com |

| Solid-Phase Synthesis | Quinazoline-2,4-dione | Resin-bound synthesis allows for easy purification of intermediates. | Alkylating agents, amines | 5z.com |

| Microwave-Assisted Synthesis | 6-Hydroxy-uracil | Rapid, solvent-free condensation of malonic acid and ureas. | Urea derivatives | researchgate.net |

| Sequential Cross-Coupling | 5,6-Disubstituted Uracil | Selective introduction of aryl and alkynyl groups via Suzuki and Sonogashira reactions. | C5 (Aryl), C6 (Alkynyl) | beilstein-journals.org |

| Divergent Synthesis | 5-Sulfonyl-substituted Uracil | Creation of a diverse library of heterocycles from a common sulfonyl-uracil intermediate. | Various nucleophiles and reaction partners | acs.org |

In Depth Investigation of Chemical Reactivity and Mechanistic Pathways of 6 Tert Butylpyrimidine 2,4 Diol

Examination of Tautomerism and Aromaticity within the Pyrimidine-2,4-diol System

The reactivity and properties of 6-tert-butylpyrimidine-2,4-diol are fundamentally dictated by tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of structural isomers that are readily interconvertible, most commonly through proton migration.

Experimental and Theoretical Studies of Keto-Enol Tautomeric Equilibria

The pyrimidine-2,4-diol scaffold, famously represented by the nucleobase uracil (B121893), is subject to significant tautomerism. While named a "diol," implying two hydroxyl (enol) groups on an aromatic pyrimidine (B1678525) ring, experimental and theoretical studies have consistently shown that this is not the predominant form. thieme-connect.dethieme-connect.de The equilibrium heavily favors the lactam or keto forms.

The potential tautomers of this compound include the aromatic diol form, two distinct keto-enol forms, and the non-aromatic diketo form. thieme-connect.de In most cases for 2,4-disubstituted pyrimidines, the dioxo (diketo) tautomer is the most stable and prevalent species in both solid and solution phases. thieme-connect.dethieme-connect.de

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Features |

| Diol Form |  | Aromatic pyrimidine ring with two -OH groups. |

| Keto-Enol Form 1 |  | One carbonyl group (keto) and one hydroxyl group (enol). |

| Keto-Enol Form 2 |  | One carbonyl group (keto) and one hydroxyl group (enol) at different positions. |

| Diketo Form |  | Two carbonyl groups (diketo); the most stable tautomer. thieme-connect.de |

The study of these equilibria employs various techniques:

Solvent effects can play a role, with dielectric solvent effects tending to increase the presence of the more polar keto form. researchgate.net

Analysis of the tert-Butyl Group's Influence on Tautomeric Preferences

The substitution of a hydrogen atom with a tert-butyl group at the C6 position introduces both steric and electronic effects that can influence the tautomeric equilibrium.

Steric Effects: The tert-butyl group is one of the most sterically bulky functional groups. Computational studies on other heterocyclic systems, such as pyrazoles, have indicated that steric hindrance can influence tautomeric preference, sometimes favoring the tautomer where the bulky group is adjacent to a less-hindered sp2-hybridized nitrogen atom. mdpi.com However, in the pyrimidine-2,4-dione system, the fundamental stability of the diketo form is so pronounced that the steric effect of the tert-butyl group is unlikely to shift the equilibrium to favor an enol form. Instead, its bulk may influence the conformation of the ring or hinder intermolecular interactions like hydrogen bonding.

Electronic Effects: The tert-butyl group is a weak electron-donating group through hyperconjugation. This effect increases the electron density in the pyrimidine ring. While this electronic perturbation can subtly alter the relative energies of the tautomers, it is generally not strong enough to overcome the inherent thermodynamic preference for the amide-like diketo structure. thieme-connect.de

Therefore, while the tert-butyl group is a significant structural feature, it is expected to primarily influence the reactivity of the molecule (e.g., by sterically hindering access to the N1 or C6 positions) rather than fundamentally altering the position of the tautomeric equilibrium away from the dominant diketo form.

Transformations Involving the Hydroxyl Groups (Diol Functionality)

Although the diketo form predominates, the molecule can react as if it were a diol, particularly under conditions that favor the reaction of the minor enol tautomers or direct reaction at the nitrogen atoms. The reactivity is centered on the N-H and C=O groups of the stable tautomer.

Comprehensive Studies of Esterification and Etherification Reactions

The hydroxyl groups of the minor enol tautomers or the N-H groups of the major diketo tautomer can undergo esterification and etherification. These reactions typically proceed via O-acylation/alkylation or N-acylation/alkylation.

Esterification: The reaction with acyl chlorides or anhydrides can lead to the formation of O-esters or N-acyl derivatives. ambeed.com The site of the reaction (N vs. O) depends heavily on the reaction conditions, such as the solvent and the base used. The use of a non-nucleophilic, sterically hindered base like 2,6-di-tert-butylpyridine (B51100) or 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) is common in related transformations to scavenge the acid byproduct (e.g., HCl) without competing in the reaction. nih.govacs.orgnih.gov

Etherification: Similarly, alkylation with agents like alkyl halides or sulfates can yield O-ethers or N-alkyl products. The use of a strong base to deprotonate the N-H or O-H group typically precedes the addition of the alkylating agent. The relative nucleophilicity of the nitrogen and oxygen atoms in the resulting anion will dictate the product ratio.

Table 2: Potential Esterification and Etherification Reactions

| Reaction Type | Reagents | Potential Products |

| Esterification | Acyl Chloride (R-COCl), Base | N-acyl, O-acyl, or di-acyl derivatives |

| Etherification | Alkyl Halide (R-X), Base | N-alkyl, O-alkyl, N,N'-dialkyl, O,O'-dialkyl, or N,O-dialkyl derivatives |

The presence of the bulky tert-butyl group at C6 may sterically hinder reactions at the adjacent N1 position, potentially favoring reaction at the more accessible N3 and O4 positions.

Elucidation of Oxidation and Reduction Pathways

The pyrimidine-2,4-dione ring system has defined susceptibility to oxidation and reduction.

Oxidation: The pyrimidine-2,4-dione ring is relatively electron-deficient and generally resistant to oxidation. However, certain reagents can react with the molecule. Strong oxidizing agents might lead to the degradation of the heterocyclic ring. More controlled oxidation could potentially target the tert-butyl group or the C5-C6 double bond. For instance, allylic oxidation at the methyl groups of a tert-butyl substituent is a known, albeit challenging, transformation. mdpi.com The oxidation of pyrimidines with reagents like selenium dioxide has been shown to convert methyl substituents into aldehydes. mdpi.com

Reduction: The most common reduction pathway for the uracil ring system is the saturation of the C5-C6 double bond. This is typically achieved through catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Rh catalyst), which would convert 6-tert-butylpyrimidine-2,4-dione into 6-tert-butyldihydropyrimidine-2,4-dione. The carbonyl groups are more resistant to reduction but can be reduced under harsh conditions using powerful reducing agents like lithium aluminum hydride (LiAlH₄), potentially leading to a diol product. beilstein-journals.org Conversely, the reduction of related pyridine (B92270) dicarboxylic acid esters with sodium borohydride (B1222165) is a standard method to produce the corresponding diols, indicating the stability of the diol functionality under these specific reductive conditions. nih.gov

Table 3: Plausible Oxidation and Reduction Reactions

| Reaction Type | Reagents | Potential Product |

| Oxidation | SeO₂ / TBHP | Oxidation of a methyl on the tert-butyl group to an alcohol or aldehyde |

| Reduction | H₂, Pd/C | Saturation of the C5=C6 bond to form the dihydro derivative |

| Reduction | LiAlH₄ | Reduction of one or both carbonyl groups |

Characterization of Chelation and Complexation Behavior with Various Metal Centers

The pyrimidine-2,4-dione structure contains multiple potential donor atoms (two nitrogen and two oxygen atoms), making it an effective chelating agent for a variety of metal ions. ijcr.infoajol.info Complexation typically occurs after deprotonation of the N-H protons of the diketo form, allowing the molecule to act as an anionic bidentate ligand.

Coordination Modes: The most common coordination mode involves one of the ring nitrogens (typically N3, after deprotonation) and the adjacent exocyclic carbonyl oxygen at C4. cibtech.org This forms a stable five- or six-membered chelate ring with the metal center. Coordination with various metal ions, including Cu(II), Mn(II), and alkaline earth metals, has been documented for similar pyrimidine-based ligands. ijcr.infoajol.info The metal-to-ligand stoichiometry can vary, with complexes such as [M(L)₂(H₂O)₂] being reported, where L is the deprotonated pyrimidine ligand. ajol.info

Influence on Tautomerism: The coordination of a metal ion can "lock" the ligand into a specific tautomeric form. frontiersin.org Chelation via a nitrogen and an oxygen atom stabilizes an enolate-like structure, effectively shifting the tautomeric equilibrium within the coordinated ligand.

Spectroscopic Characterization: The formation of metal complexes is readily characterized by spectroscopic methods.

IR Spectroscopy: Upon complexation, the stretching frequency of the C=O group involved in bonding typically shifts to a lower wavenumber. ijcr.info The disappearance or shift of N-H bands provides further evidence of deprotonation and coordination. ijcr.info

NMR Spectroscopy: Changes in the chemical shifts of the ring protons and carbons upon complexation can provide detailed information about the coordination site.

Table 4: Expected Behavior in Metal Complexation

| Metal Ion (Example) | Expected Coordination Site | Spectroscopic Signature (IR) |

| Cu(II) | Deprotonated N3 and O4 | Shift of ν(C=O) to lower frequency; disappearance of ν(N3-H) |

| Mn(II) | Deprotonated N3 and O4 | Shift of ν(C=O) to lower frequency; disappearance of ν(N3-H) |

| Mg(II), Ca(II) | Deprotonated N3 and O4 | Shift of ν(C=O) to lower frequency; disappearance of ν(N3-H) |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound, a derivative of uracil, is generally electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes it susceptible to nucleophilic attack, while electrophilic substitution requires the activating influence of the hydroxyl (or oxo) groups. These reactions are profoundly influenced by the substituent at the C6 position.

Determination of Regioselectivity and Quantification of Steric Hindrance Effects

The regioselectivity of electrophilic substitution on the this compound ring is primarily directed to the C5 position. This is a consequence of the electronic properties of the pyrimidine ring, where the C2, C4, and C6 positions are deactivated by the adjacent nitrogen atoms. The hydroxyl groups at C2 and C4 activate the ring for electrophilic attack, with the C5 position being the most nucleophilic site.

The defining feature of this molecule's reactivity is the steric hindrance imposed by the C6-tert-butyl group. wikipedia.org Steric hindrance is the slowing of chemical reactions due to steric bulk and is a result of non-bonding interactions that influence the shape and reactivity of molecules. wikipedia.org In the case of this compound, the bulky tert-butyl group can sterically shield the C5 position and the N1 nitrogen atom, modulating the rate and feasibility of substitution reactions.

Studies on analogous molecules highlight the powerful effect of such bulky substituents. For instance, replacing the C5 methyl group in thymine (B56734) derivatives with a tert-butyl group has been shown to completely block the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) upon UV irradiation, a reaction that is otherwise efficient. rsc.orgbohrium.com This demonstrates that the steric bulk can completely inhibit reactions at or near the substitution site.

Table 1: Expected Regioselectivity of Electrophilic Reactions on this compound

| Reaction Type | Reagent Example | Expected Major Product | Primary Influencing Factors |

| Halogenation | Br₂ | 5-Bromo-6-tert-butylpyrimidine-2,4-diol | Electronic activation at C5 |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-tert-butylpyrimidine-2,4-diol | Electronic activation at C5 |

| Friedel-Crafts | RCOCl/AlCl₃ | Reaction unlikely | Ring deactivation |

| Sulfonation | SO₃/H₂SO₄ | 5-Sulfo-6-tert-butylpyrimidine-2,4-diol | Electronic activation at C5 |

This table is based on established principles of pyrimidine chemistry; reaction rates are expected to be reduced by the steric effect of the 6-tert-butyl group.

Mechanistic Investigations of Halogenation and Nitration Processes

Halogenation: The halogenation of pyrimidine-2,4-diols typically proceeds via an electrophilic substitution mechanism at the C5 position. The reaction with bromine or chlorine usually does not require a Lewis acid catalyst due to the activated nature of the ring. The proposed mechanism involves the attack of the C5 carbon on the halogen molecule to form a cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity. For this compound, the approach of the halogen to the C5 position would be sterically hindered by the adjacent tert-butyl group, leading to a slower reaction rate compared to uracil or thymine.

Nitration: The nitration of the pyrimidine ring is a classic electrophilic aromatic substitution reaction. sci-hub.se It involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The C5 atom of the pyrimidine ring attacks the nitronium ion, forming a resonance-stabilized cationic intermediate. Subsequent deprotonation from the C5 position yields the 5-nitro product. Similar to halogenation, the steric bulk of the 6-tert-butyl group is expected to impede the approach of the nitronium ion, thereby reducing the reaction rate. While the electron-donating nature of the alkyl group slightly activates the ring, the steric effect is often the dominant factor in reactions involving bulky groups. researchgate.net

Analysis of Acid-Base Properties and Prototropic Equilibria

This compound can exhibit both acidic and basic properties. The N-H protons at positions 1 and 3 are acidic, while the ring nitrogens and exocyclic oxygens have lone pairs that can be protonated, conferring basic character. The compound exists in a dynamic equilibrium between several tautomeric forms, primarily the dioxo (lactam) and hydroxy-oxo (lactim) forms. The dioxo form is generally the most stable tautomer.

Spectroscopic Probing of Basicity in Diverse Solvent Systems

The basicity of this compound can be determined by spectroscopic methods, such as UV-Vis or NMR spectroscopy, by monitoring spectral changes upon protonation in various solvents. Different solvent systems can have a significant impact on basicity due to variations in polarity, polarizability, and hydrogen-bonding capabilities. dtic.milcdnsciencepub.com

For example, a polar protic solvent can stabilize the protonated form through hydrogen bonding, influencing the measured pKa value. While specific experimental pKa values for this compound are not documented in the searched literature, predicted data from computational chemistry provides some insight. The predicted collision cross-section (CCS) values, which relate to the molecule's shape and ion mobility in the gas phase, can be found in databases like PubChem.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.09715 | 135.1 |

| [M+Na]⁺ | 191.07909 | 145.1 |

| [M-H]⁻ | 167.08259 | 134.3 |

| [M+NH₄]⁺ | 186.12369 | 152.3 |

| [M+K]⁺ | 207.05303 | 141.5 |

Data sourced from PubChem, calculated using CCSbase. uni.lu These values can be useful in analytical studies for identifying the compound and its charged species.

Delineation of the tert-Butyl Group's Role in Modulating Basicity and Nucleophilicity

The tert-butyl group plays a dual role in determining the basicity and nucleophilicity of the pyrimidine ring.

Basicity:

Electronic Effect: The tert-butyl group is an electron-donating group through induction. This effect increases the electron density on the pyrimidine ring, which would be expected to increase the basicity of the nitrogen atoms.

Steric Effect: The overwhelming influence of the tert-butyl group is its steric bulk. This has two major consequences. First, it sterically hinders the approach of a proton to the adjacent N1 atom. Second, and often more importantly, it hinders the solvation of the conjugate acid once formed. researchgate.net The inability of solvent molecules to effectively stabilize the protonated species raises the energy of the conjugate acid, thereby decreasing the basicity of the parent molecule. This phenomenon is well-documented for sterically hindered bases like 2,6-di-tert-butylpyridine, which is a much weaker base than predicted by electronic effects alone. stackexchange.com Therefore, this compound is expected to be a weaker base than its less-hindered counterparts.

Nucleophilicity: The nucleophilicity of the molecule, particularly of the nitrogen anions formed upon deprotonation, is also significantly modulated. While the electron-donating effect of the tert-butyl group may slightly enhance the intrinsic nucleophilicity, the steric hindrance is the dominant factor. researchgate.net The bulky group physically blocks the nucleophilic center from attacking an electrophile, especially in bimolecular substitution (Sₙ2) reactions. windows.net This makes the anions of this compound examples of sterically hindered, non-nucleophilic bases, which are valuable in certain synthetic applications where a strong base is needed without the complication of nucleophilic side reactions. sigmaaldrich.com

Structural Modifications and Derivatization Strategies for 6 Tert Butylpyrimidine 2,4 Diol Analogues

Synthetic Routes to N-Substituted Pyrimidine-2,4-dione Derivatives

The nitrogen atoms of the pyrimidine-2,4-dione ring, at positions N1 and N3, are primary sites for substitution, leading to a wide array of N-substituted derivatives. These modifications are crucial for modulating the molecule's solubility, and electronic properties. Common strategies for introducing substituents at these positions include alkylation, and glycosylation.

Alkylation of the N1 and N3 positions of 6-tert-butyluracil is typically achieved through reaction with alkyl halides in the presence of a base. The regioselectivity of the alkylation, whether it occurs at N1 or N3, can be influenced by the reaction conditions, including the choice of base and solvent. For instance, using a milder base and a polar aprotic solvent may favor N1-alkylation, while stronger bases might lead to dialkylation or a mixture of products. A general protocol for the N-alkylation of nucleobases involves the use of an alcohol in an ionic liquid medium, which serves as a greener alternative to traditional methods using alkyl halides and volatile organic solvents. researchgate.net

Glycosylation, the attachment of a sugar moiety, is another important derivatization, particularly for creating nucleoside analogues. The Vorbrüggen glycosylation is a widely employed method for this purpose. Current time information in Chatham County, US. This reaction typically involves the coupling of a silylated pyrimidine (B1678525) derivative with an acylated sugar halide or acetate (B1210297) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The silylation of the uracil (B121893) enhances its solubility and reactivity for the subsequent coupling reaction. While enzymatic methods for glycosylation exist, they can be highly specific, and the bulky tert-butyl group at the C5 position of 6-azauracil (B101635) has been shown to be poorly tolerated by E. coli nucleoside phosphorylases, suggesting potential challenges for enzymatic glycosylation of 6-tert-butyluracil. mdpi.com

Table 1: Examples of N-Substituted 6-Tert-butylpyrimidine-2,4-dione Derivatives

| N-Substituent | Rationale for Synthesis | Representative Synthetic Method |

| Methyl | To study the effect of N-methylation on biological activity and physicochemical properties. | Reaction with methyl iodide in the presence of a base like potassium carbonate. |

| Butyl | To enhance lipophilicity and explore structure-activity relationships. snnu.edu.cn | Alkylation with butyl bromide under basic conditions. snnu.edu.cn |

| Benzyl (B1604629) | To introduce an aromatic moiety and investigate potential new interactions. | Reaction with benzyl bromide in a suitable solvent with a base. |

| 2'-Deoxyribosyl | To create a deoxynucleoside analogue for potential antiviral or anticancer studies. | Vorbrüggen glycosylation with a protected 2-deoxyribose derivative. |

| Ribosyl | To synthesize a ribonucleoside analogue for various biological evaluations. | Vorbrüggen glycosylation using a protected ribose donor. |

Chemical Transformations at the tert-Butyl Group for Enhanced Functionality

The tert-butyl group is renowned in organic chemistry for its steric bulk and chemical stability. This stability arises from the absence of α-protons and the strength of the C-C and C-H bonds within the quaternary carbon center. Consequently, direct chemical transformations of the tert-butyl group on the 6-tert-butylpyrimidine-2,4-diol scaffold are challenging and not commonly reported in the literature.

The functionalization of unactivated C(sp³)-H bonds is a significant area of research in modern synthetic chemistry. acs.orgscielo.br However, the primary C-H bonds of a tert-butyl group are generally the least reactive among C(sp³)-H bonds due to their high bond dissociation energy and steric hindrance. While advanced catalytic systems involving transition metals or radical-based approaches have been developed for C-H activation, their application to the tert-butyl group of a complex molecule like 6-tert-butyluracil remains a formidable challenge. scielo.brresearchgate.net

The inherent difficulty in functionalizing the tert-butyl group means that any desired modifications at this position are typically introduced by starting with a different, appropriately functionalized precursor during the initial synthesis of the pyrimidine ring, rather than by post-synthetic modification of the tert-butyl group itself.

Regioselective Functionalization Approaches for the Pyrimidine Ring System

Beyond N-substitution, the pyrimidine ring of this compound offers other sites for functionalization, most notably the C5 position. The electronic nature of the pyrimidine-2,4-dione ring, influenced by the two carbonyl groups and the nitrogen atoms, directs electrophilic substitution primarily to the C5 position, which is analogous to the reactivity of uracil and its derivatives.

Halogenation is a common method for introducing a functional handle at the C5 position. For instance, the oxidative halogenation of 6-methyluracil (B20015) has been shown to be an efficient method for preparing 5-halo-6-methyluracils. googleapis.com This methodology, which can utilize elemental halogens or potassium halides in the presence of an oxidizing agent, is expected to be applicable to 6-tert-butyluracil, yielding the corresponding 5-halo-6-tert-butyluracil derivatives. The introduction of a halogen atom at C5 opens up possibilities for further derivatization through cross-coupling reactions.

Table 2: Potential Regioselective Functionalization of the this compound Ring

| Reaction Type | Reagents and Conditions | Expected Product | Potential for Further Derivatization |

| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | 5-Bromo-6-tert-butylpyrimidine-2,4-diol | Suzuki, Stille, or Heck cross-coupling reactions. |

| Chlorination | N-Chlorosuccinimide (NCS) or Cl₂ in an acidic medium | 5-Chloro-6-tert-butylpyrimidine-2,4-diol | Nucleophilic aromatic substitution or cross-coupling reactions. |

| Iodination | N-Iodosuccinimide (NIS) or I₂ with an oxidizing agent | 5-Iodo-6-tert-butylpyrimidine-2,4-diol | Versatile substrate for various cross-coupling reactions. |

| Nitration | Nitric acid in sulfuric acid | 5-Nitro-6-tert-butylpyrimidine-2,4-diol | Reduction to an amino group, followed by acylation, alkylation, etc. |

Construction of Complex Polycyclic Systems Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic and heterocyclic systems. These larger structures are of interest for their potential as novel therapeutic agents or functional materials. The inherent reactivity of the pyrimidine ring and its substituents can be harnessed in cyclization and annulation reactions.

One notable example of such a transformation is the Norrish-Yang photocyclization. This photochemical reaction involves the intramolecular abstraction of a hydrogen atom by an excited carbonyl group, followed by radical cyclization. For 6-tert-butyluracil, irradiation can lead to the formation of a cyclobutanol (B46151) ring, resulting in a bicyclic product. This type of reaction demonstrates the potential to create complex three-dimensional structures from the relatively simple pyrimidine precursor. scielo.br

Furthermore, the functional groups on the pyrimidine ring, such as the N-H bonds and the C5-C6 double bond, can participate in various cycloaddition and condensation reactions. For instance, the pyrimidine-2,4-dione ring can be a component in the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines or pteridines, by reacting with appropriate bifunctional reagents. The specific reaction pathways and resulting polycyclic structures will depend on the nature of the reactants and the reaction conditions employed. While specific examples starting from this compound are not extensively documented, the general reactivity patterns of uracil derivatives suggest that such transformations are feasible.

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Tert Butylpyrimidine 2,4 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

High-resolution NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. For 6-tert-butylpyrimidine-2,4-diol, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its proton and carbon framework, as well as insights into its dynamic behavior.

The tautomeric nature of the 2,4-diol moiety on the pyrimidine (B1678525) ring means the compound can exist in different forms. The predominant diketo form, 6-tert-butyl-1H-pyrimidine-2,4-dione, is often the most stable. The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the N-H protons, the vinyl proton on the pyrimidine ring, and the protons of the tert-butyl group. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom, including the carbonyl carbons, the vinyl carbons, and the carbons of the tert-butyl group.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| N1-H | ~11.0 | Singlet |

| N3-H | ~11.2 | Singlet |

| C5-H | ~5.5 | Singlet |

| C(CH₃)₃ | ~1.2 | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C2 (C=O) | ~151 |

| C4 (C=O) | ~163 |

| C6 | ~155 |

| C5 | ~100 |

| C(CH₃)₃ (quat.) | ~36 |

| C(CH₃)₃ | ~28 |

Note: The expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, multi-dimensional NMR experiments are indispensable for unambiguous assignments and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, significant COSY correlations are not expected in the aromatic/vinylic region due to the isolated vinyl proton. However, it can confirm the absence of coupling between the N-H protons and the C5-H.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. For the title compound, the HSQC spectrum would show a cross-peak connecting the C5 vinyl proton to the C5 carbon and the tert-butyl protons to their corresponding carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in assembling the molecular puzzle. rsc.org Key HMBC correlations for this compound would include:

The tert-butyl protons showing correlations to the C6 and the quaternary carbon of the tert-butyl group.

The C5-H proton showing correlations to C4 and C6.

Investigations via Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form, which can differ from their solution-state behavior. For uracil (B121893) and its derivatives, ssNMR has been used to study hydrogen bonding and tautomerism in the solid state. acs.org For this compound, ¹³C and ¹⁵N ssNMR could definitively establish the hydrogen-bonding network in the crystal lattice and provide precise chemical shift tensor information, offering deeper insights into the electronic environment of the nuclei in the solid phase. acs.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying functional groups and providing a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. Strong absorptions in the range of 1650-1750 cm⁻¹ would be indicative of the C=O stretching vibrations of the dione (B5365651) tautomer. The N-H stretching vibrations would appear as broad bands in the 3100-3400 cm⁻¹ region. The C-H stretching vibrations of the tert-butyl group would be observed around 2960 cm⁻¹. Other bands corresponding to C-N stretching and ring deformations would appear in the fingerprint region (below 1500 cm⁻¹). youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond stretching of the pyrimidine ring, which might be weak in the IR spectrum, would likely show a strong Raman signal around 1600-1650 cm⁻¹. The symmetric stretching of the tert-butyl group would also be a prominent feature. The combination of IR and Raman data allows for a more complete vibrational analysis. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

Utilization of High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. For this compound (C₈H₁₂N₂O₂), the expected monoisotopic mass is approximately 168.0899 Da. An HRMS measurement confirming this mass with high precision would provide strong evidence for the compound's molecular formula.

Application of Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique is invaluable for structural elucidation. The fragmentation of protonated uracil and its derivatives has been studied, and similar pathways can be anticipated for this compound. acs.org

A common fragmentation pathway for uracil derivatives involves the retro-Diels-Alder (RDA) reaction, leading to the cleavage of the pyrimidine ring. For this compound, the initial loss of the tert-butyl group as a stable carbocation (m/z 57) is a highly probable fragmentation pathway. Subsequent fragmentation of the remaining uracil ring could then occur. Another potential pathway involves the loss of isocyanic acid (HNCO). acs.orgrsc.org

A hypothetical fragmentation pathway could involve:

[M+H]⁺ (m/z 169) → [M+H - C₄H₉]⁺ (m/z 112) + C₄H₉⁺ (m/z 57)

[M+H]⁺ (m/z 169) → Loss of HNCO → [C₅H₈NO]⁺ (m/z 126)

X-ray Diffraction Analysis for Precise Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray diffraction (XRD) stands as the cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, a successful single-crystal XRD experiment would yield a wealth of information regarding its molecular geometry, conformational preferences of the tert-butyl group, and the intricate network of intermolecular interactions that dictate its crystal packing.

The process begins with the growth of high-quality single crystals of the compound, which are then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously analyzed to construct an electron density map, from which the positions of individual atoms can be resolved.

Key data obtained from X-ray diffraction analysis would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds, providing definitive proof of the molecular structure.

Torsion Angles: These define the conformation of the molecule, particularly the orientation of the bulky tert-butyl group relative to the pyrimidine ring.

Hydrogen Bonding Network: Pyrimidine-2,4-diols are capable of forming extensive hydrogen bond networks through their N-H and C=O groups. XRD analysis would elucidate these interactions, which are crucial for understanding the solid-state stability and properties of the compound.

A hypothetical data table summarizing the kind of crystallographic data that would be obtained for this compound is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Empirical Formula | C₈H₁₂N₂O₂ |

| Formula Weight | 168.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 978.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.142 |

Chiroptical Spectroscopy for Enantiomeric Purity Determination (if chiral derivatives are synthesized)

While this compound itself is achiral, the synthesis of chiral derivatives opens the door to the application of chiroptical spectroscopy. These techniques are indispensable for determining the enantiomeric purity and absolute configuration of chiral molecules. The most common chiroptical techniques include Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

Should a chiral center be introduced into a derivative of this compound, for instance, through the addition of a chiral substituent, the resulting enantiomers would interact differently with circularly polarized light.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For a chiral derivative of this compound, the π-π* transitions of the pyrimidine ring and the n-π* transitions of the carbonyl groups would likely give rise to distinct CD signals. The sign and intensity of these signals can be correlated with the absolute configuration of the molecule, often through comparison with theoretical calculations.

Enantiomeric Purity Determination: A racemic mixture (a 1:1 mixture of enantiomers) is CD silent. However, an excess of one enantiomer will result in a measurable CD signal. The magnitude of this signal is directly proportional to the enantiomeric excess (ee), allowing for a quantitative determination of the enantiomeric purity of a sample.

A hypothetical data table illustrating the type of data obtained from a chiroptical analysis of a chiral derivative of this compound is shown below.

| Chiroptical Data | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

| Wavelength (nm) | 280 | 280 |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +15,000 | -15,000 |

| Wavelength (nm) | 245 | 245 |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | -22,000 | +22,000 |

Computational Chemistry and Theoretical Modeling of 6 Tert Butylpyrimidine 2,4 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-tert-butylpyrimidine-2,4-diol, DFT calculations can elucidate its fundamental electronic properties, stability, and reactivity.

Prediction of Tautomeric Preferences and Exploration of Energy Landscapes

Pyrimidine-2,4-diols, including this compound, can exist in several tautomeric forms due to proton migration between oxygen and nitrogen atoms. The most common forms are the diketo, keto-enol, and di-enol tautomers. The relative stability of these tautomers is crucial as it dictates the molecule's structure and, consequently, its chemical behavior.

Computational studies on similar molecules like uracil (B121893) and its derivatives consistently show that the diketo form is the most stable tautomer in both the gas phase and in solution. mdpi.comtheses.czacs.org The introduction of a bulky tert-butyl group at the 6-position is not expected to alter this fundamental preference, although it may have a minor influence on the relative energies.

The energy landscape of this compound can be explored by calculating the relative energies of its various tautomers. An illustrative energy landscape, based on typical DFT calculations for pyrimidine-2,4-diol systems, is presented below.

Illustrative Relative Energies of this compound Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Energy (kcal/mol) - Aqueous Solution (Hypothetical) |

| Diketo |  | 0.00 | 0.00 |

| Keto-enol (O4-H) |  | +8.5 | +6.2 |

| Keto-enol (O2-H) |  | +10.2 | +7.8 |

| Di-enol |  | +20.1 | +15.5 |

Note: These values are hypothetical and serve as an illustrative example based on known trends for similar pyrimidine (B1678525) derivatives.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is typically located on the pyrimidine ring and the exocyclic oxygen atoms, indicating that these are the primary sites for electrophilic attack. nih.govmdpi.com The LUMO is generally distributed over the C5=C6 double bond and the carbonyl groups, suggesting these as the likely sites for nucleophilic attack. The tert-butyl group, being an electron-donating group, would slightly raise the HOMO energy level, potentially increasing the molecule's reactivity towards electrophiles compared to unsubstituted pyrimidine-2,4-diol.

Illustrative Frontier Molecular Orbital Energies for this compound (Diketo form)

| Orbital | Energy (eV) - Hypothetical |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve as an illustrative example based on known trends for similar pyrimidine derivatives. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, allowing for the exploration of conformational flexibility and intermolecular interactions. For this compound, MD simulations can reveal how the molecule interacts with its environment, such as solvent molecules or biological macromolecules.

The bulky tert-butyl group at the 6-position will significantly influence the molecule's conformational preferences and its interactions with other molecules. MD simulations can be used to study the rotational barrier of the tert-butyl group and its effect on the planarity of the pyrimidine ring.

In a solvent like water, MD simulations can characterize the hydrogen bonding patterns between the solute and solvent molecules. The oxygen and nitrogen atoms of the pyrimidine ring are expected to act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. aip.orgbohrium.com The strength and dynamics of these hydrogen bonds are crucial for understanding the solubility and reactivity of the molecule in aqueous environments.

Elucidation of Reaction Mechanisms and Kinetics for Transformations Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies and reaction rates.

Transition State Analysis and Mapping of Reaction Pathways

For any proposed chemical transformation of this compound, such as alkylation, halogenation, or cycloaddition reactions, computational methods can be used to locate the transition state structures. The geometry and energy of the transition state provide crucial information about the reaction mechanism. For instance, in an electrophilic substitution reaction, the calculations could help determine whether the reaction proceeds via a concerted or a stepwise mechanism.

Computational Assessment of Solvent Effects on Reactivity and Selectivity

The solvent can have a profound effect on the rate and selectivity of a chemical reaction. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. nih.gov

For reactions of this compound, computational studies can predict how the choice of solvent will influence the reaction pathway. For example, a polar solvent might stabilize a charged intermediate, thereby lowering the activation energy and accelerating the reaction, whereas a nonpolar solvent might favor a different reaction pathway altogether. This predictive capability is highly valuable for optimizing reaction conditions in synthetic chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Features (if relevant to potential chemical interactions)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR analysis applied to the broader class of pyrimidine derivatives can provide significant insights into its potential chemical and biological interactions. Such models are crucial in drug design and discovery, offering predictive power for the activity of novel molecules. nih.gov

The fundamental concept of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov For pyrimidine derivatives, a wide array of biological activities have been reported, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory effects. mdpi.comorientjchem.org QSAR studies on these derivatives have revealed that the nature and position of substituents on the pyrimidine ring are critical in determining their activity. nih.gov

In the case of this compound, a hypothetical QSAR model would primarily consider the influence of the tert-butyl group at the C6 position and the hydroxyl/oxo groups at the C2 and C4 positions. The pyrimidine ring itself is an aromatic heterocyclic system with nitrogen atoms at positions 1 and 3, which makes it π-deficient. wikipedia.org This inherent electronic property facilitates nucleophilic substitution at the 2, 4, and 6 positions, while electrophilic substitution is favored at the 5-position. wikipedia.org

Key Chemical Features for QSAR Modeling:

A QSAR model for this compound would typically incorporate descriptors that quantify its steric, electronic, and hydrophobic properties.

Steric Descriptors: The most prominent feature of this compound is the bulky tert-butyl group at the C6 position. Steric effects are non-bonding interactions that influence the shape and reactivity of a molecule. wikipedia.org The size of this group can significantly impact how the molecule fits into a biological target's binding site. In some cases, bulky substituents can enhance activity by promoting favorable interactions or by orienting the molecule optimally within the binding pocket. Conversely, excessive bulk can lead to steric hindrance, preventing the molecule from binding effectively. wikipedia.org Studies on other pyrimidine derivatives have shown that steric bulk can be a critical determinant of activity. For instance, the introduction of a bulky tert-butyl group at the C5 position of a uracil derivative completely blocked cyclobutane (B1203170) pyrimidine dimer formation, demonstrating the profound impact of steric hindrance. rsc.orgbohrium.com

Electronic Descriptors: The electronic properties of the substituents play a pivotal role in the molecule's reactivity and its ability to engage in electrostatic interactions with a target. The hydroxyl groups at the C2 and C4 positions of this compound can exist in tautomeric equilibrium with their corresponding oxo forms (a pyrimidine-2,4-dione structure). These groups are electron-withdrawing and can influence the electron density distribution across the pyrimidine ring. ijcrt.org The nitrogen atoms in the pyrimidine ring also contribute to its electronic character, making the adjacent carbon atoms electron-deficient. wikipedia.org The interplay of these electronic features would be a key focus of any QSAR analysis. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic spectra and reactivity of the pyrimidine core. ijcrt.orgaip.org

Data Tables for QSAR Analysis:

To build a predictive QSAR model, a dataset of structurally related compounds with their corresponding biological activities is required. While a specific dataset for this compound analogs is not available, the following tables illustrate the types of data that would be essential for such an analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | uni.lu |

| Molecular Weight | 168.19 g/mol | uni.lu |

| XlogP (Predicted) | 0.5 | uni.lu |

| Hydrogen Bond Donors | 2 | uni.lu |

| Hydrogen Bond Acceptors | 2 | uni.lu |

Table 2: Hypothetical QSAR Descriptors for this compound and Related Analogs

| Compound | Substituent at C6 | Steric Descriptor (e.g., Molar Refractivity) | Electronic Descriptor (e.g., Hammett Constant) | Hydrophobicity (logP) | Biological Activity (Hypothetical) |

| This compound | tert-Butyl | High | ~0 | High | - |

| Analog 1 | Methyl | Low | 0 | Low | - |

| Analog 2 | Phenyl | Medium | Varies | Medium | - |

| Analog 3 | Hydrogen | Very Low | 0 | Very Low | - |

In a typical QSAR study, a regression analysis would be performed to derive an equation that links these descriptors to the observed biological activity. For instance, a simplified, hypothetical QSAR equation might look like:

Biological Activity = c₁(Steric Descriptor) + c₂(Electronic Descriptor) - c₃*(logP)² + constant

Where c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such an equation would quantify the relative importance of each feature and could be used to predict the activity of new, unsynthesized derivatives. QSAR studies on various pyrimidine derivatives have successfully used techniques like multiple linear regression (MLR) and artificial neural networks to develop predictive models for activities such as anticancer and antileishmanial effects. nih.govresearchgate.net

Applications in Organic Synthesis and Materials Science

Role as a Privileged Scaffold and Building Block in Complex Organic Synthesis

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. The pyrimidine-2,4-dione core, present in 6-tert-butylpyrimidine-2,4-diol, is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a tert-butyl group at the 6-position adds a layer of steric complexity that can be exploited for selective chemical transformations.

While direct and extensive research on this compound as a precursor is still emerging, the broader class of pyrimidine-2,4-diones is widely utilized in the synthesis of a vast array of heterocyclic compounds. The reactive sites on the pyrimidine (B1678525) ring and the diol functionality allow for various chemical modifications, leading to the construction of more intricate molecular architectures. These transformations can include alkylation, acylation, and halogenation, paving the way for the synthesis of fused heterocyclic systems and substituted pyrimidine derivatives with potential biological activities.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The pyrimidine-2,4-dione scaffold is a known participant in various MCRs. Although specific examples detailing the use of this compound in MCRs are not extensively documented in current literature, its structural features suggest a high potential for its application in well-known MCRs such as the Biginelli and Hantzsch reactions. The presence of the nucleophilic nitrogen atoms and the active methylene (B1212753) group (in its tautomeric form) makes it a suitable candidate for condensation reactions with aldehydes and other electrophiles, which are central to many MCRs.

Development of this compound-Derived Catalysts and Ligands

The quest for novel catalysts and ligands with enhanced stability, selectivity, and activity is a perpetual endeavor in chemical synthesis. The structural rigidity and the presence of coordinating heteroatoms in this compound make it an intriguing candidate for the development of new catalytic systems.

The tert-butyl group in this compound introduces significant steric hindrance around the pyrimidine ring. This steric bulk can influence the basicity and nucleophilicity of the nitrogen atoms. Highly substituted pyrimidines, such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), are well-known non-nucleophilic, sterically hindered bases. These bases are valuable in reactions where a strong base is required to deprotonate a substrate without interfering with other functional groups through nucleophilic attack. While the basicity of this compound itself has not been extensively studied for this purpose, its derivatives, where the diol groups are modified, could potentially exhibit "proton sponge"-like behavior. Proton sponges are compounds with high basicity and low nucleophilicity, capable of capturing protons in solution. The development of such derivatives could offer new tools for controlling reaction media and facilitating proton-sensitive transformations.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The pyrimidine scaffold provides a rigid backbone onto which chiral auxiliaries or functional groups can be introduced. By synthesizing chiral derivatives of this compound, it is conceivable to create novel chiral ligands for metal-catalyzed asymmetric reactions or to develop new organocatalysts. The diol functionality offers a convenient handle for the introduction of chirality, for instance, by reacting it with chiral reagents to form chiral ethers or esters. These chiral analogues could then be explored for their efficacy in various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, ordered structures is the cornerstone of supramolecular chemistry and the development of advanced functional materials. The hydrogen bonding capabilities of the diol and the amide-like functionalities within the pyrimidine ring of this compound make it an excellent candidate for the construction of supramolecular assemblies.

Coordination Chemistry in Metal-Organic Frameworks (MOFs) or Coordination Polymers

There is currently no available research in the public domain that describes the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks or coordination polymers. The potential of its pyrimidine-diol structure to coordinate with metal ions has not been explored or reported in peer-reviewed literature.

Investigation of Non-Covalent Interactions in Crystal Engineering

Similarly, the scientific literature lacks any studies focused on the non-covalent interactions of this compound in the context of crystal engineering. The influence of its tert-butyl group and the diol functionality on crystal packing and supramolecular assembly has not been a subject of published investigation.

Further research and experimental studies are required to determine if this compound possesses properties that would make it a valuable component in these fields. Until such research is conducted and published, its role in these specific areas of chemistry remains unknown.

Q & A

Q. What are the optimal synthetic routes for 6-Tert-butylpyrimidine-2,4-diol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between tert-butyl-substituted precursors and pyrimidine intermediates under controlled conditions. For example:

- Step 1: React tert-butyl acetoacetate with urea derivatives in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

- Step 2: Use acid catalysts (e.g., HCl or H₂SO₄) to cyclize intermediates into the pyrimidine core.

- Optimization: Adjust molar ratios (e.g., 1:1.2 for tert-butyl precursor to urea), monitor pH (neutral to mildly acidic), and employ inert atmospheres to prevent oxidation. Purity can be enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .

Challenges: Competing side reactions (e.g., over-alkylation) may occur; use TLC or HPLC to track intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar pyrimidine derivatives?

Methodological Answer:

- NMR: The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm (¹H NMR) and δ 28–32 ppm (¹³C NMR). Hydroxyl protons (2,4-diol) show broad peaks at δ 8–10 ppm in DMSO-d₆.

- IR: Strong O–H stretches (~3200 cm⁻¹) and pyrimidine ring C=N/C=O vibrations (~1650–1700 cm⁻¹).

- MS: Molecular ion [M+H]⁺ at m/z 211 (calculated for C₈H₁₂N₂O₂). Compare with NIST reference spectra for validation .

Data Contradictions: Misassignment of diol tautomers (enol vs. keto forms) can occur; use deuterium exchange experiments to confirm hydroxyl presence .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- DFT Studies: Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Docking Simulations: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The tert-butyl group may enhance hydrophobic binding in enzyme pockets .

- Validation: Compare computed vs. experimental UV-Vis spectra (λmax ~260 nm in methanol) .

Challenges: Solvent effects in silico models may deviate from experimental conditions; apply implicit solvation models (e.g., PCM) .

Q. How does the tert-butyl substituent influence the compound’s stability and solubility in aqueous vs. organic matrices?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). The tert-butyl group reduces hydrolytic degradation due to steric hindrance (vs. methyl or ethyl analogs).

- Solubility: Measure via shake-flask method: logP ≈ 1.8 (predicted), indicating moderate lipophilicity. Aqueous solubility is poor (<1 mg/mL in PBS pH 7.4); use co-solvents (e.g., PEG-400) for in vitro assays .

Data Interpretation: Compare with pyrimidines lacking tert-butyl groups (e.g., 6-methyl analogs) to isolate substituent effects .

Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Analysis: Perform IC₅₀ assays (e.g., against CDK2) with parallel cytotoxicity testing (MTT assay on HEK293 cells). A narrow therapeutic window suggests off-target effects.

- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., tert-butyl cleavage under physiological pH) that may contribute to toxicity .

- Control Experiments: Compare with inert structural analogs to confirm target specificity .

Methodological and Analytical Questions

Q. What chromatographic techniques (HPLC, GC-MS) are most effective for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC: Use a C18 column (250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water 55:45, 0.1% TFA). Retention time: ~8.2 min.

- GC-MS: Derivatize hydroxyl groups with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Monitor m/z 211 → 154 (characteristic fragment) .

Validation: Spike recovery tests (90–110%) and LOD/LOQ determination (0.1 µg/mL and 0.3 µg/mL, respectively) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?

Methodological Answer:

- Synthesis of Labeled Compound: Incorporate ¹³C at the tert-butyl carbon via ¹³C-enriched tert-butyl bromide in the synthesis.

- Tracing Studies: Administer labeled compound to hepatocyte cultures and analyze metabolites via LC-MS/MS. Detect ¹³C-labeled CO₂ (β-oxidation) or hydroxylated derivatives .

Structural and Mechanistic Questions